molecular formula C9H5ClN2O2S B13310816 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid

4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B13310816
M. Wt: 240.67 g/mol
InChI Key: YBBHNEDEPNLDHF-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid (CAS 1518320-85-8) is a high-value pyrimidine derivative designed for advanced research and development. Its molecular structure, defined by the formula C 9 H 5 ClN 2 O 2 S and a molecular weight of 240.67 , incorporates two key functional groups: a carboxylic acid and a chloro substituent on the pyrimidine ring, alongside a thiophene heterocycle. This specific arrangement makes it a versatile building block or intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules such as its ethyl ester derivative . The primary research value of this compound lies in its potential as a precursor for active pharmaceutical ingredients (APIs) and various biologically active heterocycles. The reactive chloro and carboxylic acid groups serve as excellent handles for further synthetic modification via cross-coupling reactions and functional group interconversions. This allows researchers to create targeted libraries of compounds for screening against various biological targets. As such, it is instrumental in the exploration of new therapeutic agents. Safety Notice: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

4-chloro-2-thiophen-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-7-5(9(13)14)4-11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14)

InChI Key

YBBHNEDEPNLDHF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chlorothiophene-2-carboxylic Acid Intermediate

A patented one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid (a crucial intermediate) involves:

Step Description Conditions Notes
1 Chlorination of 2-thiophenecarboxaldehyde to 5-chloro-2-thiophenecarboxaldehyde Chlorine gas introduced at -10 to 30 °C, 1-20 h heat preservation Molar ratio Cl2:aldehyde = 0.9-4:1 (preferably 1.5-1.05:1)
2 Slow addition of intermediate into precooled 20% NaOH solution Temperature controlled below 30 °C, dropping time ~2 h NaOH solution at -5 to 0 °C
3 Chlorine gas introduced slowly after addition 15-30 °C, 4 h chlorine introduction, 4 h reaction continuation Ensures full conversion; monitored by TLC and HPLC (92% purity)
4 Quenching with sodium sulfite, extraction with dichloromethane Cooling to 5-10 °C Organic layer separated and reused
5 Acidification with concentrated HCl to pH 1-2 Precipitates 5-chlorothiophene-2-carboxylic acid Filtered, recrystallized from ethanol/water, dried

This method yields a high-purity intermediate efficiently without isolating the aldehyde intermediate separately, improving overall yield and process simplicity.

Construction of the Pyrimidine Ring

The pyrimidine ring is typically constructed by condensation reactions involving amidines or guanidine derivatives with appropriate β-dicarbonyl compounds or equivalents bearing the thiophene substituent. While specific detailed procedures for 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid are limited in open literature, related pyrimidine syntheses suggest:

  • Cyclization reactions under acidic or basic catalysis.
  • Use of substituted thiophene carboxylic acid derivatives as starting materials.
  • Chlorination at the 4-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.

Chlorination at the 4-Position of Pyrimidine

Chlorination at the 4-position of pyrimidines is commonly achieved by:

Reagent Conditions Outcome
Thionyl chloride with catalytic DMF Heating at 80 °C for several hours Converts 4-hydroxypyrimidine derivatives to 4-chloropyrimidines
Phosphorus oxychloride (POCl3) Reflux conditions Effective chlorinating agent for pyrimidines

For example, a related synthesis of 4-chloro-5-phenylthieno[2,3-d]pyrimidine involves treatment of the corresponding 4-hydroxy derivative with thionyl chloride and DMF at 80 °C for 4 hours, followed by workup and purification. This approach is applicable to 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid analogues.

Summary Table of Key Preparation Steps

Step Intermediate/Compound Reagents/Conditions Yield/Purity Notes
1 5-Chlorothiophene-2-carboxaldehyde Cl2 gas, -10 to 30 °C, 1-20 h High purity intermediate One-pot chlorination method
2 5-Chlorothiophene-2-carboxylic acid NaOH solution, Cl2 gas, acidification 92% purity No isolation of aldehyde needed
3 Pyrimidine ring formation Cyclization with amidine/guanidine derivatives Moderate to good Literature-based synthetic routes
4 4-Chlorination of pyrimidine Thionyl chloride + DMF, 80 °C, 4 h Quantitative conversion Analogous to 4-chloro-thienopyrimidine synthesis
5 Purification Recrystallization from ethanol/water High purity final product Standard purification

Research Findings and Notes

  • The one-pot chlorination and oxidation method for the thiophene intermediate is efficient and scalable, reducing purification steps and improving yield.
  • Chlorination of pyrimidine hydroxyl groups to chlorides is well-established, typically using thionyl chloride or phosphorus oxychloride with catalytic DMF.
  • The presence of the thiophene ring requires careful control of reaction conditions to avoid over-chlorination or degradation.
  • Purification by recrystallization in ethanol/water mixtures is effective for obtaining high-purity 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid.
  • Analytical techniques such as TLC, HPLC, and spectroscopic methods (NMR, IR) are essential for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.

    Condensation: Condensation reactions can be carried out using reagents like thionyl chloride or carbodiimides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield 4-methoxy-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine-5-carboxylic Acid Derivatives

The biological and chemical properties of pyrimidine-5-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1. Structural and Functional Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid Cl (4), thiophen-2-yl (2), COOH (5) ~225.67* Hypothesized enhanced aromatic interactions; potential kinase inhibition N/A
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid Cl (4), SCH₃ (2), COOH (5) 204.64 Storage at -20°C; used in chemoselective displacement reactions
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Cl (4), CF₃ (2), COOH (5) ~236.59 Electron-withdrawing CF₃ group; impacts solubility/reactivity
HZ52 (2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid) Cl (6), S-octanoic acid (2), biphenylamino (4) 485.04 (free base) 5-lipoxygenase inhibitor; anti-inflammatory activity
5-Chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid Cl (5), furan-methylamino (2), COOH (4) Calculated: 267.68 Furan moiety may influence bioavailability; antimicrobial potential

*Molecular weight calculated based on formula C₉H₅ClN₂O₂S.

Substituent Effects on Reactivity and Solubility

  • Electron-Donating vs. Withdrawing Groups : The thiophen-2-yl group (electron-rich) may increase nucleophilic substitution reactivity at position 4 compared to electron-withdrawing groups like CF₃ .
  • Solubility: Carboxylic acid derivatives generally exhibit poor solubility in non-polar solvents. However, salts (e.g., choline derivatives) or esterification (e.g., ethyl esters in ) improve solubility .
  • Storage Stability : Compounds like 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid require inert storage conditions (-20°C), suggesting sensitivity to oxidation or hydrolysis .

Biological Activity

4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid (CAS Number: 1194254-42-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid is C9H5ClN2O2SC_9H_5ClN_2O_2S, with a molecular weight of 224.67 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a thiophene moiety, which contributes to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, research has shown that various pyrimidine derivatives can inhibit the growth of multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and lung carcinoma (A549) cells. The compound's mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acidHT-29, A54915.7Apoptosis induction
Other Pyrimidine Derivative AHeLa, CaCo-212.3Cell cycle arrest
Other Pyrimidine Derivative BMCF-7, PC-38.5Inhibition of signaling pathways

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.

Table 2: COX Inhibition by Pyrimidine Derivatives

Compound NameCOX-2 IC50 (µM)Reference
4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid0.04 ± 0.01
Celecoxib (Standard Drug)0.04 ± 0.01

Antimicrobial Activity

The biological activity extends to antimicrobial properties, where derivatives have shown effectiveness against various bacterial strains. The presence of the thiophene ring is believed to enhance the antimicrobial efficacy by interacting with microbial membranes.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on the effects of various pyrimidine derivatives on cancer cell lines revealed that 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid exhibited significant cytotoxicity against HT-29 and A549 cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
  • Inflammation Models : In animal models of inflammation, compounds similar to 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid demonstrated reduced paw edema in carrageenan-induced models, suggesting a strong anti-inflammatory effect .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The inhibition of COX enzymes suggests potential use in treating inflammatory diseases.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells points to its utility in oncology.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid?

Answer:
The synthesis typically involves:

  • Step 1: Cyclization of thiophene derivatives with pyrimidine precursors. For example, methylthio-substituted pyrimidines (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid derivatives) are intermediates, where the methylthio group is replaced with thiophen-2-yl via nucleophilic substitution .
  • Step 2: Carboxylic acid formation via hydrolysis of esters (e.g., ethyl esters) under acidic or basic conditions .
  • Step 3: Purification using column chromatography or recrystallization, with LCMS and HPLC (e.g., retention time ~1.26 minutes under SMD-TFA05 conditions) for validation .

Advanced: How can computational modeling predict reactivity at the chloro and carboxylic acid functional groups?

Answer:

  • DFT calculations evaluate electron density distribution to identify reactive sites. For instance, the chloro group’s leaving-group propensity and the carboxylic acid’s hydrogen-bonding capacity are modeled to predict nucleophilic substitution or coupling reactions .
  • Molecular docking assesses interactions with biological targets (e.g., enzymes), revealing steric/electronic effects of the thiophene ring on binding affinity .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • NMR (¹H/¹³C): Assigns protons on the thiophene (δ ~6.5–7.5 ppm) and pyrimidine rings (δ ~8.0–9.0 ppm) .
  • LCMS/HPLC: Validates molecular weight (e.g., m/z 366 [M+H]⁺ for related pyrimidine esters) and purity (>90%) .
  • Elemental analysis: Confirms stoichiometry (e.g., C₉H₅ClN₂O₂S) .

Advanced: What strategies enhance solubility for in vitro assays without compromising stability?

Answer:

  • Salt formation: Choline or sodium salts improve aqueous solubility, as demonstrated for structurally similar pyrimidine carboxylic acids .
  • Co-solvent systems: Use DMSO-water mixtures (<10% DMSO) or pH adjustment (e.g., buffered solutions at pH 7.4) .
  • Amorphous solid dispersion: Enhances dissolution rates via spray-drying with polymers like PVP .

Advanced: How do structural modifications at the thiophene moiety influence biological activity?

Answer:

  • SAR studies compare analogs (e.g., methylthio vs. trifluoromethyl substituents):
    • Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity for covalent inhibitor design .
    • Thiophene substitution (e.g., 3-pyridyl vs. phenyl) modulates selectivity for kinase targets .
  • In vitro assays (e.g., IC₅₀ determination) validate activity changes .

Basic: What impurities arise during synthesis, and how are they controlled?

Answer:

  • Common impurities:
    • Unreacted starting materials (e.g., thiophene-2-boronic acid).
    • Hydrolysis byproducts (e.g., ester intermediates).
  • Control methods:
    • Process optimization (e.g., temperature-controlled reactions at –20°C for stability) .
    • Quality control via HPLC-DAD with spiked standards .

Advanced: What mechanistic role does the chloro substituent play in cross-coupling reactions?

Answer:

  • The chloro group acts as a leaving group in Suzuki-Miyaura couplings (e.g., with boronic acids) to form biaryl pyrimidines .
  • Reaction kinetics (e.g., Pd-catalyzed conditions) are optimized using DOE (Design of Experiments) to minimize dehalogenation side reactions .

Basic: How is compound stability evaluated under storage conditions?

Answer:

  • Accelerated stability studies:
    • Storage at –20°C (long-term) and 4°C (short-term) with periodic HPLC analysis .
    • Forced degradation (e.g., exposure to light, heat, or humidity) identifies degradation pathways .

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